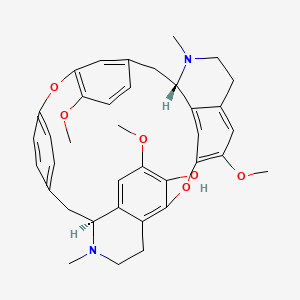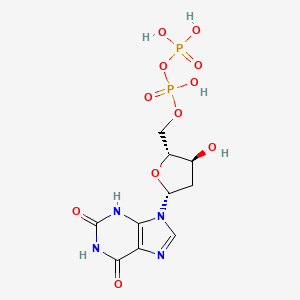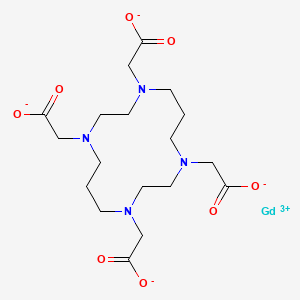
2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide is a heterocyclic compound that belongs to the class of quinoxaline derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation and esterification reactions. The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like piperidine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline 1,4-dioxides, which have enhanced biological activities.
Reduction: Reduction reactions can convert the N-oxide group to an amine, altering the compound’s biological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nicotinoyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide involves its interaction with various molecular targets and pathways. The compound’s N-oxide group is crucial for its biological activity, as it can undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to the death of microbial or cancer cells . Additionally, the compound can inhibit specific enzymes and receptors, disrupting essential biological processes in target organisms .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline 1,4-dioxides: These compounds have similar structures but contain two N-oxide groups, enhancing their biological activities.
Quinazolines: Another class of nitrogen-containing heterocycles with diverse pharmacological properties.
Pthalazines: Similar in structure to quinoxalines but with different biological activities.
Uniqueness
2-Acetyl-3-((nicotinoyloxy)methyl)quinoxaline 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C17H13N3O4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C17H13N3O4/c1-11(21)16-14(10-24-17(22)12-5-4-8-18-9-12)19-13-6-2-3-7-15(13)20(16)23/h2-9H,10H2,1H3 |
Clave InChI |
KCRWYDLSCHKTSX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CN=CC=C3)[O-] |
SMILES canónico |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CN=CC=C3)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















